molecular formula C10H10N2O2 B14839229 2-Cyano-6-hydroxy-N,N-dimethylbenzamide

2-Cyano-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14839229
M. Wt: 190.20 g/mol
InChI Key: ATCOQDHAAZHVKL-UHFFFAOYSA-N
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Description

2-Cyano-6-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.201 g/mol . This compound is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyano-6-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with heating. Industrial production methods may involve more scalable processes, such as solvent-free reactions or fusion techniques, to yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

2-Cyano-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Cyano-6-hydroxy-N,N-dimethylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds. In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. Additionally, it is used in industrial applications for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Cyano-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups enable the compound to participate in various biochemical reactions, potentially leading to therapeutic effects .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-cyano-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H10N2O2/c1-12(2)10(14)9-7(6-11)4-3-5-8(9)13/h3-5,13H,1-2H3

InChI Key

ATCOQDHAAZHVKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1O)C#N

Origin of Product

United States

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